molecular formula C15H13FO2 B12420013 Flurbiprofen-d5

Flurbiprofen-d5

Cat. No.: B12420013
M. Wt: 249.29 g/mol
InChI Key: SYTBZMRGLBWNTM-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flurbiprofen-d5 is a deuterium-labeled derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, commonly used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis .

Preparation Methods

The synthesis of flurbiprofen-d5 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method for preparing flurbiprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel, resulting in the target product after hydrolysis . Industrial production methods for this compound would follow similar synthetic routes but with the substitution of hydrogen atoms with deuterium.

Chemical Reactions Analysis

Flurbiprofen-d5, like its non-deuterated counterpart, undergoes various chemical reactions including:

    Oxidation: Flurbiprofen can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert flurbiprofen to its alcohol derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of flurbiprofen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Scientific Research Applications

Flurbiprofen-d5 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of flurbiprofen in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of flurbiprofen.

    Drug Interaction Studies: Used to investigate potential interactions between flurbiprofen and other drugs.

    Inflammatory Disease Research: Utilized in studies related to inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

    Cancer Research: Flurbiprofen has been studied for its potential use in colorectal cancer research .

Mechanism of Action

Flurbiprofen-d5 exerts its effects through the same mechanism as flurbiprofen. It works by reversibly inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins play a key role in the generation of the inflammatory response. By inhibiting COX, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Comparison with Similar Compounds

Flurbiprofen-d5 is structurally and pharmacologically related to other NSAIDs such as:

Properties

Molecular Formula

C15H13FO2

Molecular Weight

249.29 g/mol

IUPAC Name

2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i2D,3D,4D,5D,6D

InChI Key

SYTBZMRGLBWNTM-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C(C)C(=O)O)F)[2H])[2H]

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

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